molecular formula C9H10IN2Na3O12P2 B14082231 5-Iodouridine-5'-O-diphosphatetrisodiumsalt

5-Iodouridine-5'-O-diphosphatetrisodiumsalt

Cat. No.: B14082231
M. Wt: 596.00 g/mol
InChI Key: QWGVSYFNEAILDQ-FCIXCQMASA-K
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Description

5-Iodouridine-5’-O-diphosphatetrisodiumsalt is a chemical compound that belongs to the class of nucleoside analogs. It is a derivative of uridine, where the hydrogen atom at the 5th position of the uracil ring is replaced by an iodine atom. This compound is known for its significant role in various biochemical and pharmaceutical applications, particularly in the study of nucleic acids and antiviral therapies .

Preparation Methods

The preparation of 5-Iodouridine-5’-O-diphosphatetrisodiumsalt involves a multi-step synthetic process. One common method includes the reaction of 5-Iodouridine with disodium hydrogen phosphate to form an intermediate product. This intermediate is then reacted with trichloroacetic acid to yield the final product . The reaction conditions typically require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

5-Iodouridine-5’-O-diphosphatetrisodiumsalt undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under specific conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The diphosphate group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include nucleophiles like thiols and amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Iodouridine-5’-O-diphosphatetrisodiumsalt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodouridine-5’-O-diphosphatetrisodiumsalt involves its incorporation into nucleic acids. By substituting for thymidine in DNA, it disrupts the normal replication process, leading to the production of faulty DNA that cannot support viral replication. This mechanism is particularly effective against viruses like herpes simplex .

Comparison with Similar Compounds

5-Iodouridine-5’-O-diphosphatetrisodiumsalt can be compared with other nucleoside analogs such as:

    5-Iodouridine: Similar in structure but lacks the diphosphate group.

    Idoxuridine: Another iodinated nucleoside analog used in antiviral therapies.

    5-Bromouridine: A brominated analog with similar applications in nucleic acid research.

The uniqueness of 5-Iodouridine-5’-O-diphosphatetrisodiumsalt lies in its specific diphosphate group, which enhances its biochemical properties and makes it a valuable tool in various research and therapeutic applications .

Properties

Molecular Formula

C9H10IN2Na3O12P2

Molecular Weight

596.00 g/mol

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C9H13IN2O12P2.3Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,5-,6-,8-;;;/m1.../s1

InChI Key

QWGVSYFNEAILDQ-FCIXCQMASA-K

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])[O-])O)O)[O-])I.[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O)[O-])I.[Na+].[Na+].[Na+]

Origin of Product

United States

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